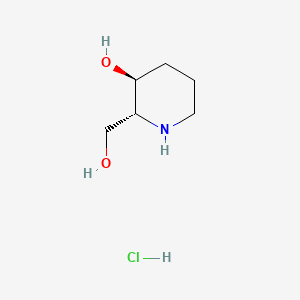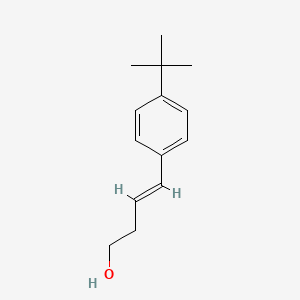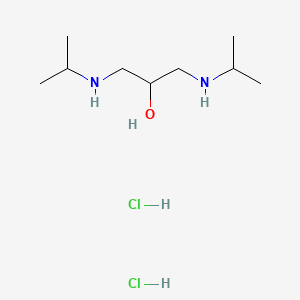
Bis(1,3-dichloro-2-propyl) Phosphate-d10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(1,3-dichloro-2-propyl) Phosphate-d10 is an organic phosphoric acid ester compound . It has the molecular formula C6D10HCl4O4P and a molecular weight of 329.996 . It is a stable isotope labelled metabolite .
Synthesis Analysis
While specific synthesis methods for Bis(1,3-dichloro-2-propyl) Phosphate-d10 were not found, there are methods for extracting its metabolites from urine using mixed-mode anion exchange solid phase extraction .Molecular Structure Analysis
The molecular structure of Bis(1,3-dichloro-2-propyl) Phosphate-d10 consists of 6 carbon atoms, 10 deuterium atoms (D), 4 chlorine atoms, 4 oxygen atoms, and 1 phosphorus atom .Physical And Chemical Properties Analysis
Bis(1,3-dichloro-2-propyl) Phosphate-d10 has a density of 1.5±0.1 g/cm³, a boiling point of 396.9±52.0 °C at 760 mmHg, and a flash point of 193.8±30.7 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 8 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Environmental Occurrence and Human Exposure
BDCPP is an emerging environmental contaminant due to its widespread use in various consumer products. Studies have shown its ubiquitous presence in environmental media, biota, and humans, raising concerns about potential health effects. For instance, significant levels of TDCPP and BDCPP have been detected in human samples, including seminal plasma, breast milk, blood plasma, placenta, and urine (Wang et al., 2020). This widespread detection underscores the need for monitoring and understanding the environmental behavior and health risks of these compounds.
Health Risks and Toxicity
Research has demonstrated that TDCPP induces various toxic effects in animals, including acute, nerve, developmental, reproductive, hepatic, nephron, and endocrine-disrupting toxicity. In vitro studies also reveal TDCPP's cytotoxicity through the formation of reactive oxygen species and induction of endoplasmic reticulum stress in human cell lines. Epidemiological studies suggest reproductive dysfunction and adverse pregnancy outcomes associated with TDCPP exposure, highlighting its endocrine-disrupting effects (Wang et al., 2020).
Analytical Methods for Detection
The development of sensitive analytical methods for detecting BDCPP and other flame retardant metabolites in biological samples is crucial for exposure assessment studies. For example, a method involving liquid chromatography-tandem mass spectrometry has been established for analyzing BDCPP in human urine, facilitating the study of human exposure to flame retardants (Cooper et al., 2011).
Wirkmechanismus
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Bis(1,3-dichloro-2-propyl) Phosphate-d10 involves the reaction of 1,3-dichloro-2-propanol with phosphorus oxychloride in the presence of deuterated pyridine as a catalyst. The resulting product is then reacted with deuterated phenol to yield the final product.", "Starting Materials": [ "1,3-dichloro-2-propanol-d10", "phosphorus oxychloride", "deuterated pyridine", "deuterated phenol" ], "Reaction": [ "Step 1: Add 1,3-dichloro-2-propanol-d10 to a reaction flask.", "Step 2: Add phosphorus oxychloride dropwise to the reaction flask while stirring under an inert atmosphere.", "Step 3: Add deuterated pyridine as a catalyst to the reaction flask.", "Step 4: Heat the reaction mixture to reflux for several hours.", "Step 5: Cool the reaction mixture and pour it into ice-cold water.", "Step 6: Extract the product with an organic solvent such as dichloromethane.", "Step 7: Dry the organic layer with anhydrous sodium sulfate.", "Step 8: Concentrate the organic layer under reduced pressure to yield the intermediate product.", "Step 9: Add deuterated phenol to the intermediate product and heat the mixture to reflux for several hours.", "Step 10: Cool the reaction mixture and pour it into ice-cold water.", "Step 11: Extract the product with an organic solvent such as dichloromethane.", "Step 12: Dry the organic layer with anhydrous sodium sulfate.", "Step 13: Concentrate the organic layer under reduced pressure to yield Bis(1,3-dichloro-2-propyl) Phosphate-d10." ] } | |
CAS-Nummer |
1477495-19-4 |
Produktname |
Bis(1,3-dichloro-2-propyl) Phosphate-d10 |
Molekularformel |
C6H11Cl4O4P |
Molekulargewicht |
329.985 |
IUPAC-Name |
bis(1,3-dichloro-1,1,2,3,3-pentadeuteriopropan-2-yl) hydrogen phosphate |
InChI |
InChI=1S/C6H11Cl4O4P/c7-1-5(2-8)13-15(11,12)14-6(3-9)4-10/h5-6H,1-4H2,(H,11,12)/i1D2,2D2,3D2,4D2,5D,6D |
InChI-Schlüssel |
NNKRUBFJSSBFSS-MBXGXEIXSA-N |
SMILES |
C(C(CCl)OP(=O)(O)OC(CCl)CCl)Cl |
Synonyme |
1,3-Dichloro-2-propanol-d7 Hydrogen Phosphate; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl N-[3-[5-[(4-aminophenyl)sulfonylamino]-6-methoxypyrazin-2-yl]propyl]carbamate](/img/structure/B568974.png)



![[4-(2-Acetamido-2-cyanopropyl)-2-methoxyphenyl] acetate](/img/structure/B568982.png)





![3-[9-(4-Carboxy-2,6-dimethylphenoxy)carbonylacridin-10-ium-10-yl]propane-1-sulfonate](/img/structure/B568990.png)
